molecular formula C37H31N3O4 B12890544 2,6-Bis((2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine

2,6-Bis((2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine

Cat. No.: B12890544
M. Wt: 581.7 g/mol
InChI Key: SQKVGMGKNYAZDR-LQJZCPKCSA-N
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Description

2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine core substituted with two oxazoline groups and phenyl rings. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves multiple steps. One common method starts with the preparation of the oxazoline intermediates, which are then coupled with the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For example, the oxazoline intermediates can be synthesized through the reaction of amino alcohols with carboxylic acids, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the purification process may involve techniques such as chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The phenyl rings and oxazoline groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting oxazolines to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings may yield phenolic derivatives, while reduction of the oxazoline groups can produce amino derivatives.

Scientific Research Applications

2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: A simpler analog with hydroxymethyl groups instead of oxazoline and phenyl rings.

    2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains triazole rings, offering different chemical properties and applications.

    2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: Another pyridine-based ligand with distinct coordination chemistry.

Uniqueness

2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine stands out due to its combination of oxazoline and phenyl groups, which provide unique steric and electronic properties. This makes it particularly valuable in forming metal complexes with specific geometries and reactivities, as well as in designing biologically active molecules with targeted effects.

Properties

Molecular Formula

C37H31N3O4

Molecular Weight

581.7 g/mol

IUPAC Name

(4R)-4-phenyl-2-[2-[[6-[[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C37H31N3O4/c1-3-12-26(13-4-1)32-24-43-36(39-32)30-18-7-9-20-34(30)41-22-28-16-11-17-29(38-28)23-42-35-21-10-8-19-31(35)37-40-33(25-44-37)27-14-5-2-6-15-27/h1-21,32-33H,22-25H2/t32-,33-/m0/s1

InChI Key

SQKVGMGKNYAZDR-LQJZCPKCSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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